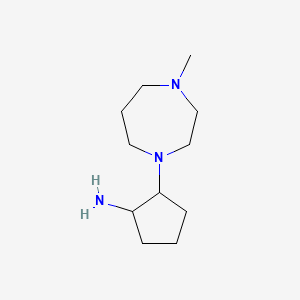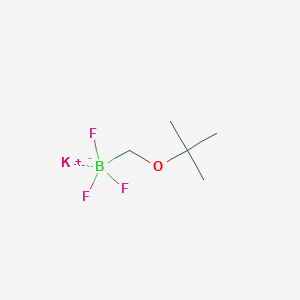
N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
Descripción general
Descripción
The compound is a derivative of 3-Amino-4-fluorophenylboronic acid . Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They have been found to possess useful reactivity and have been widely used in organic chemistry .
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its functional groups. As a derivative of 3-Amino-4-fluorophenylboronic acid, it might undergo reactions typical of boronic acids and amines .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Related Compounds: Research has been conducted on the synthesis and characterization of compounds structurally related to N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride. For instance, McLaughlin et al. (2016) studied the synthesis of a compound named 3,5-AB-CHMFUPPYCA, which is structurally similar, highlighting the importance of accurate identification in chemical synthesis (McLaughlin et al., 2016).
- Crystal Structure Analysis: Hao et al. (2017) focused on the synthesis and crystal structure determination of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrating the importance of structural analysis in the development of compounds with potential antitumor activities (Hao et al., 2017).
Biological Evaluation
- Antitumor Activity: Investigations into compounds with similar structures have shown potential in antitumor applications. For instance, the study by Hao et al. (2017) found that their synthesized compound inhibits the proliferation of certain cancer cell lines, suggesting a possible application for N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride in cancer research (Hao et al., 2017).
- Acid Ceramidase Inhibition: Caputo et al. (2020) described the design and synthesis of substituted oxazol-2-one-3-carboxamides as inhibitors of acid ceramidase, a key enzyme in sphingolipid metabolism. This suggests potential therapeutic applications for similar compounds in treating sphingolipid-mediated disorders (Caputo et al., 2020).
Other Applications
- Synthetic Methodologies: Kumar et al. (2012) explored the synthesis of 2-phenyl-4,5-substituted oxazoles, demonstrating methodologies that could be applicable to the synthesis of N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (Kumar et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2.ClH/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7;/h2-5H,13H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPPVISHXGIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride | |
CAS RN |
1193389-78-4 | |
| Record name | 4-Isoxazolecarboxamide, N-(3-amino-4-fluorophenyl)-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1420140.png)

![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1420142.png)

![(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B1420146.png)




![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1420153.png)